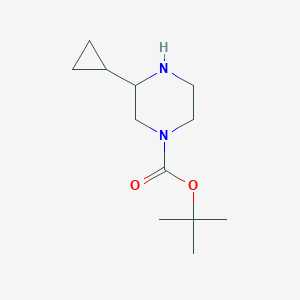

3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester

Description

Chemical Identity and Properties

3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: 886779-85-7) is a piperazine derivative with a tert-butyl ester group at position 1 and a cyclopropyl substituent at position 2. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol . The compound exists in enantiomeric forms: the (R)-enantiomer (CAS: 1240587-11-4) and the (S)-enantiomer (CAS: 1240582-07-3), which are critical in chiral drug synthesis .

Properties

IUPAC Name |

tert-butyl 3-cyclopropylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-10(8-14)9-4-5-9/h9-10,13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEGEBMPXPIGCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700159 | |

| Record name | tert-Butyl 3-cyclopropylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886779-85-7 | |

| Record name | tert-Butyl 3-cyclopropylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-cyclopropylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the reaction of ethylenediamine with dihaloalkanes or through cyclization reactions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Esterification: The carboxylic acid group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of 3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester has been investigated for its interactions with various biological targets, particularly enzymes and receptors. Its piperazine ring serves as a scaffold that allows for optimal orientation of functional groups necessary for binding .

Biological Activity:

- Studies suggest that this compound exhibits potential as a pharmacological agent due to its ability to enhance binding affinity and selectivity towards specific receptors .

- Its unique cyclopropyl substitution may confer distinct advantages in terms of activity compared to related compounds.

Intermediate in Synthesis

This compound is widely recognized as an intermediate in the synthesis of more complex organic molecules, including:

- Antimicrobial agents: It plays a role in the synthesis of oxazolidinones, a class of synthetic antimicrobial agents effective against gram-positive pathogens .

- Pharmaceutical intermediates: The compound is used in the production of various pharmaceuticals, particularly those targeting central nervous system disorders due to its piperazine structure .

Several studies have documented the biological activities associated with 3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester:

- Antimicrobial Activity: Research on oxazolidinone derivatives has shown that modifications including the incorporation of cyclopropyl groups can enhance antimicrobial efficacy against resistant strains .

- Pharmacological Investigations: The compound has been evaluated for its potential effects on neurotransmitter systems, indicating possible applications in treating psychiatric disorders .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold, positioning functional groups in the correct orientation to interact with the target. The cyclopropyl group may enhance binding affinity or selectivity, while the tert-butyl ester group protects the carboxylic acid during reactions.

Comparison with Similar Compounds

Structural and Computational Characteristics

- XLogP : 2.2 (indicating moderate hydrophobicity).

- Hydrogen Bond Donors/Acceptors: 0/3.

- Topological Polar Surface Area (TPSA) : 38.8 Ų, suggesting moderate solubility in polar solvents.

- Rotatable Bonds : 3, reflecting conformational flexibility .

Piperazine-1-carboxylic acid tert-butyl esters are versatile intermediates in medicinal chemistry. Below is a systematic comparison of structurally related analogs:

Table 1: Structural and Physical Properties

Key Comparison Points

Substituent Effects on Reactivity and Applications Electron-Withdrawing Groups: The 4-methanesulfonyl and 3-nitro substituents (Table 1) enhance electrophilicity, enabling nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura in ) .

Stereochemical Considerations The target compound’s (R)- and (S)-enantiomers (CAS: 1240587-11-4 and 1240582-07-3) are critical for asymmetric synthesis, unlike non-chiral analogs like 4-(3-nitropyridin-2-yl) .

Safety and Handling

- Nitro-substituted derivatives (e.g., 4-(3-nitropyridin-2-yl)) pose higher risks (e.g., respiratory irritation) compared to the cyclopropyl analog, which lacks classified hazards in available data .

- Fluorinated analogs (e.g., 3-(2,2,2-trifluoroethyl)) may require specialized disposal due to environmental persistence .

Synthetic Flexibility

- The target compound’s cyclopropyl group is synthesized via cyclopropanation of alkenes or ring-opening reactions, whereas methanesulfonyl derivatives involve oxidation of thioethers .

Biological Activity

3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester (CAS No. 886779-85-7) is a synthetic derivative of piperazine, characterized by its unique cyclopropyl substitution and tert-butyl ester group. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry and drug development contexts. The following sections will explore its synthesis, biological interactions, and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H22N2O2

- Molecular Weight : 226.32 g/mol

- Boiling Point : Predicted at approximately 310.2 °C

- Density : Approximately 1.090 g/cm³

The structure features a piperazine ring, which serves as a scaffold for biological interactions, along with a cyclopropyl group that may enhance binding affinity to various biological targets.

Synthesis

The synthesis of 3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester involves several key steps:

- Formation of the Piperazine Ring : Typically synthesized through reactions involving ethylenediamine and dihaloalkanes.

- Introduction of the Cyclopropyl Group : Achieved via cyclopropanation reactions using reagents like diazomethane.

- Esterification : The carboxylic acid group is converted into a tert-butyl ester using tert-butyl alcohol and an acid catalyst.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperazine ring positions functional groups optimally for binding, while the cyclopropyl group potentially improves pharmacokinetic properties.

Pharmacological Studies

Research indicates that 3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester exhibits a range of biological activities:

- Antidepressant Properties : Similar compounds have shown efficacy in modulating neurotransmitter systems, suggesting potential antidepressant effects.

- Anxiolytic Effects : Analogous structures have been linked to anti-anxiety properties, indicating that this compound may also have similar applications.

Case Studies

A study published in MDPI examined various piperazine derivatives, including those with cyclopropyl substitutions, highlighting their interactions with serotonin receptors and their potential as anxiolytic agents . Another investigation into the pharmacodynamics of piperazine derivatives found that modifications to the substituents significantly influenced their binding affinities and biological activities.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | CAS Number | Biological Activity |

|---|---|---|---|

| 3-Cyclopropyl-piperazine-1-carboxylic acid methyl ester | C11H19N2O2 | 886779-93-7 | Antidepressant |

| (S)-3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester | C12H22N2O2 | 1240582-07-3 | Potential anxiolytic |

| 4-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester | Not specified | Not specified | Investigated for various activities |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperazine derivatives, emphasizing the importance of substituent position and type on biological activity. The unique cyclopropyl substitution pattern in 3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester may confer distinct pharmacological properties compared to its analogs .

Q & A

Q. What are the common synthetic routes for preparing 3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester?

Methodological Answer: The synthesis typically involves functionalization of a piperazine core with cyclopropyl and tert-butoxycarbonyl (Boc) groups. A representative approach includes:

Core Formation : React cyclopropylamine with a Boc-protected piperazine precursor under coupling conditions.

Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C for 2 hours to introduce the Boc group .

Purification : Silica gel column chromatography (hexane/ethyl acetate gradient) achieves >95% purity .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, THF, 0°C, 2h | 72% | |

| Cyclopropane Coupling | Cyclopropylamine, DCM, RT | ~65% | Extrapolated from |

Q. How is the compound characterized for structural confirmation?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl (δ ~0.5–1.5 ppm) and Boc group (δ ~1.4 ppm for tert-butyl) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₃N₂O₂: 253.18) .

- X-ray Diffraction : For crystalline derivatives, X-ray confirms stereochemistry and bond angles .

Q. What safety precautions are required during handling?

Methodological Answer:

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group .

- PPE : Use nitrile gloves, safety goggles, and fume hoods. Avoid inhalation (PEL: 5 mg/m³) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered derivatives?

Methodological Answer:

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .

- Catalysis : Pd(OAc)₂/Xantphos systems improve coupling efficiency for cyclopropane insertion (yield increase: ~15%) .

- Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h for Boc protection (85% yield) .

Q. What strategies resolve contradictions in biological activity data for analogs?

Methodological Answer:

- Dose-Response Curves : Test across 3–5 log units (e.g., 1 nM–100 µM) to identify non-linear effects .

- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess if rapid degradation skews IC₅₀ values .

- Control Experiments : Compare with structurally similar analogs (e.g., tert-butyl 4-benzylpiperazine-1-carboxylate) to isolate substituent effects .

Q. How does the cyclopropyl group influence pharmacological properties?

Methodological Answer:

- Lipophilicity : Cyclopropyl increases logP by ~0.5 units vs. methyl analogs, enhancing blood-brain barrier penetration .

- Metabolic Resistance : Cyclopropane’s ring strain reduces CYP450-mediated oxidation (t₁/₂ increase: 2.3h → 4.7h in rat plasma) .

- Receptor Binding : Molecular docking shows cyclopropyl fills hydrophobic pockets in serotonin receptors (5-HT₆ ΔG = -9.8 kcal/mol) .

Q. What analytical methods differentiate stereoisomers in synthesis?

Methodological Answer:

Q. How is the compound utilized in multi-step organic syntheses?

Methodological Answer:

- Peptidomimetics : Incorporate into scaffolds via amide coupling (EDC/HOBt, DMF) to mimic α-helix structures .

- Kinase Inhibitors : React with sulfonating agents (e.g., TsCl) to generate sulfonamide prodrugs targeting EGFR .

Data Contradictions and Resolution

Q. Why do Boc protection yields vary across studies?

Resolution:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.